2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine
CAS No.:
Cat. No.: VC18233476
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N3 |
|---|---|
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | 2,2-dimethyl-5-pyrazol-1-ylpentan-1-amine |
| Standard InChI | InChI=1S/C10H19N3/c1-10(2,9-11)5-3-7-13-8-4-6-12-13/h4,6,8H,3,5,7,9,11H2,1-2H3 |
| Standard InChI Key | JDPLVYWODDFQFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CCCN1C=CC=N1)CN |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2,2-Dimethyl-5-(1H-pyrazol-1-yl)pentan-1-amine belongs to the class of alkylamines functionalized with heterocyclic aromatic groups. Its IUPAC name, 2,2-dimethyl-5-pyrazol-1-ylpentan-1-amine, reflects the branched pentanamine chain with a pyrazole substituent at the fifth carbon. Key molecular identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.28 g/mol |
| Canonical SMILES | CC(C)(CCCN1C=CC=N1)CN |
| InChI Key | JDPLVYWODDFQFO-UHFFFAOYSA-N |
| PubChem CID | 65254553 |
The compound’s structure combines a flexible aliphatic chain with the rigid, planar pyrazole ring, enabling diverse intermolecular interactions .
Crystallographic and Conformational Insights
Though no crystallographic data exists for this specific compound, studies on analogous pyrazole derivatives reveal critical structural trends. For example, pyrazole-containing molecules often exhibit planar aromatic systems with hydrogen-bonding capabilities . In (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane, the pyrazole ring remains planar (r.m.s. deviation: 0.003 Å), with substituents adopting staggered conformations to minimize steric strain . These features suggest that 2,2-Dimethyl-5-(1H-pyrazol-1-yl)pentan-1-amine may similarly prioritize conformational flexibility in its aliphatic chain while maintaining pyrazole ring planarity.
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of 2,2-Dimethyl-5-(1H-pyrazol-1-yl)pentan-1-amine typically involves coupling pyrazole derivatives with pre-functionalized amines. Common strategies include:
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Nucleophilic substitution reactions: Reacting halogenated pentanamines with pyrazole under basic conditions.
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Reductive amination: Condensing pyrazole-containing aldehydes with amines followed by reduction.
A related synthesis of pyridine-pyrazole hybrids involves refluxing pyridine-2,6-diketones with phenylhydrazine in ethanol, yielding crystalline products with >90% efficiency . Such methods highlight the feasibility of incorporating pyrazole rings into aliphatic amine frameworks.
Reactivity Profile
The compound’s reactivity is governed by two functional groups:
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Primary amine: Participates in Schiff base formation, acylation, and salt formation.
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Pyrazole ring: Undergoes electrophilic substitution at the N-1 position and coordination with metal ions .
Notably, the steric hindrance from the 2,2-dimethyl group may limit accessibility to the amine group, directing reactivity toward the pyrazole moiety.
Biological Activities and Applications
Agrochemical Applications
In agrochemistry, pyrazole derivatives serve as fungicides and herbicides. The compound’s amine group may enhance soil mobility, while the pyrazole ring could inhibit fungal cytochrome P450 enzymes .
Comparative Analysis with Related Pyrazole Derivatives
The comparative table underscores the structural diversity of pyrazole derivatives and their tailored applications.
Future Research Directions
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